BenchChemオンラインストアへようこそ!

Liraglutide

GLP-1 receptor pharmacology Binding affinity Structural biology

Liraglutide is a C16-acylated GLP-1 receptor agonist with 97% sequence homology to native human GLP-1. Its palmitic acid attachment at Lys26 via a glutamic acid spacer enables reversible albumin binding, extending half-life to 11.6–13.0 h for once-daily dosing. The LEADER trial (N=9,340) demonstrated 13% MACE reduction, 15% all-cause mortality reduction, and 22% cardiovascular death reduction—the most mature CV outcomes dataset among GLP-1 RAs. Liraglutide exhibits ~3-fold higher GLP-1R binding affinity vs. semaglutide, and head-to-head trials confirm superior HbA1c reduction over exenatide. For cardiovascular outcomes research, receptor pharmacology, and comparative effectiveness studies, liraglutide is the essential reference compound.

Molecular Formula C172H265N43O51
Molecular Weight 3751 g/mol
CAS No. 204656-20-2
Cat. No. B1674861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiraglutide
CAS204656-20-2
Synonyms2211, NN
liraglutide
NN 2211
NN-2211
NN2211
Saxenda
victoza
Molecular FormulaC172H265N43O51
Molecular Weight3751 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O
InChIInChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1
InChIKeyYSDQQAXHVYUZIW-QCIJIYAXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Liraglutide (CAS 204656-20-2): Structural and Pharmacological Overview for Research and Procurement


Liraglutide is an acylated glucagon-like peptide-1 (GLP-1) receptor agonist with 97% amino acid sequence homology to native human GLP-1 [1]. It is structurally modified via the covalent attachment of a C16 fatty acid (palmitic acid) through a glutamic acid spacer at lysine 26, which facilitates reversible, non-covalent binding to serum albumin [2]. This acylation prolongs its elimination half-life to approximately 11.6–13.0 hours, enabling once-daily subcutaneous administration, in contrast to the 2–3 minute half-life of endogenous GLP-1 [3]. Liraglutide is approved globally for the treatment of type 2 diabetes mellitus and obesity and is the subject of extensive clinical and preclinical investigation across metabolic, cardiovascular, and neurological research domains [1].

Why Liraglutide (CAS 204656-20-2) Cannot Be Interchanged with In-Class GLP-1 Receptor Agonists


Despite belonging to the same GLP-1 receptor agonist class, liraglutide exhibits distinct molecular, pharmacokinetic, and clinical properties that preclude simple substitution with other agents such as semaglutide, exenatide, or dulaglutide. The C16 fatty acid acylation strategy employed in liraglutide yields a specific balance of albumin affinity and GLP-1 receptor potency that differs fundamentally from the C18 diacid acylation of semaglutide or the Fc-fusion approach of dulaglutide, resulting in divergent half-lives, dosing frequencies, and tissue distribution profiles [1]. Clinically, head-to-head trials demonstrate significant differences in glycemic efficacy, weight loss magnitude, and cardiovascular event reduction among these agents, rendering them non-interchangeable in both research and therapeutic contexts [2]. These quantitative differences, detailed in the evidence below, underscore the necessity for compound-specific procurement rather than class-based substitution.

Liraglutide (CAS 204656-20-2) Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement


GLP-1 Receptor Binding Affinity of Liraglutide vs. Semaglutide: A Structural Trade-Off

Liraglutide demonstrates superior GLP-1 receptor (GLP-1R) binding affinity compared to semaglutide, a direct structural trade-off for its shorter half-life. In the foundational medicinal chemistry study by Lau et al., semaglutide exhibited a GLP-1R affinity (Ki) of 0.38 ± 0.06 nM, representing a three-fold decrease in receptor affinity relative to liraglutide [1]. This differential arises from the distinct fatty acid acylation strategies: liraglutide's C16 palmitic acid conjugation versus semaglutide's C18 diacid chain, which prioritizes enhanced albumin binding over receptor engagement [2].

GLP-1 receptor pharmacology Binding affinity Structural biology Incretin mimetics

Glycemic Control: Liraglutide vs. Exenatide Twice-Daily in Head-to-Head Clinical Trial

In the 26-week LEAD-6 randomized controlled trial, liraglutide (1.8 mg once daily) produced a statistically significantly greater reduction in HbA1c compared to exenatide (10 μg twice daily). Liraglutide reduced mean HbA1c by -1.12% (SE 0.08) versus -0.79% (SE 0.08) for exenatide, with an estimated treatment difference of -0.33% (95% CI -0.47 to -0.18; P<0.0001) [1]. Additionally, liraglutide lowered fasting plasma glucose by 1.61 mmol/L compared to a decrease of 0.60 mmol/L with exenatide [2].

Type 2 diabetes HbA1c reduction Glycemic control Head-to-head trial

Weight Loss Efficacy: Liraglutide vs. Once-Weekly Semaglutide Meta-Analysis

A 2025 meta-analysis of randomized controlled trials (3 RCTs, N=922 patients) directly compared once-weekly semaglutide versus once-daily liraglutide for weight loss outcomes. Semaglutide demonstrated significantly greater body weight reduction compared to liraglutide, with a weighted mean difference (WMD) of -4.55 kg (95% CI: -6.43 to -2.67; p<0.01) [1]. HbA1c reduction was also significantly greater with semaglutide (WMD: -0.46%; 95% CI: -0.84 to -0.08; p=0.02), while fasting plasma glucose decreased by an additional -1.23 mmol/L (95% CI: -1.51 to -0.95; p<0.01) [1]. The risk of severe adverse effects (OR 1.66; 95% CI 0.53–5.16; p=0.38) and gastrointestinal adverse effects (OR 1.84; 95% CI 0.82–4.14; p=0.14) was comparable between groups [1].

Obesity Weight loss Meta-analysis GLP-1 receptor agonists

Cardiovascular Outcomes: Liraglutide's Landmark LEADER Trial vs. Semaglutide's SUSTAIN-6

Liraglutide is distinguished by its robust cardiovascular outcomes data from the landmark LEADER trial (N=9,340), which demonstrated a 13% reduction in major adverse cardiovascular events (MACE), a 15% reduction in all-cause mortality, and a 22% reduction in cardiovascular-related deaths over a median follow-up of 3.8 years [1]. In contrast, semaglutide's SUSTAIN-6 trial (N=3,297) reported a 26% reduction in MACE and a 39% reduction in non-fatal stroke over 2.1 years [1]. A post-hoc analysis of both trials confirmed no statistical heterogeneity for cardiorenal outcomes across blood pressure categories for either agent, implying consistent benefit irrespective of baseline hypertension status [2]. Notably, liraglutide was associated with a 50% lower all-cause mortality risk compared to dulaglutide in a comparative effectiveness analysis (HR 0.50; 95% CI 0.31–0.82) [3].

Cardiovascular outcomes MACE Cardiovascular safety Type 2 diabetes

Plasma Protein Binding: Liraglutide Albumin Affinity Enables Once-Daily Dosing

Liraglutide's C16 fatty acid acylation confers high, specific binding to human serum albumin (99.4%) and α1-acid glycoprotein (99.3%), as determined by reiterated stepwise equilibrium dialysis [1]. This reversible, non-covalent albumin binding prolongs its elimination half-life to 11.6–13.0 hours, enabling once-daily subcutaneous administration [2]. In contrast, semaglutide's C18 diacid acylation yields stronger albumin binding but at the cost of reduced GLP-1 receptor affinity (see Evidence Item 1), extending half-life to 165–184 hours and enabling once-weekly dosing [3]. Dulaglutide and albiglutide achieve extended half-lives via covalent fusion to larger carrier proteins (IgG4 Fc fragment and recombinant human serum albumin, respectively) rather than fatty acid acylation [4].

Pharmacokinetics Albumin binding Protein binding Half-life

Health Technology Assessment Composite Scoring: Liraglutide vs. GLP-1 RA Class

A 2024 health technology assessment (HTA) systematically evaluated seven GLP-1 receptor agonists using a percentage scoring method across domains including safety, efficacy, economy, and pharmacological properties [1]. The final composite scores ranked agents from highest to lowest as: semaglutide (71.5 points), dulaglutide (68.9 points), liraglutide (68.7 points), exenatide (62.5 points), lixisenatide (59.9 points), polyethylene glycol loxenatide (55.9 points), and benaglutide (45.1 points) [1]. Liraglutide's score of 68.7 places it among the top three recommended agents for healthcare organization formulary inclusion, trailing semaglutide by only 2.8 points and essentially equivalent to dulaglutide (0.2 point difference) [1].

Health technology assessment Comparative effectiveness Drug evaluation Formulary selection

Liraglutide (CAS 204656-20-2) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Cardiovascular Outcomes Research Requiring Long-Term, High-Quality Safety Data

Liraglutide is the optimal choice for cardiovascular outcomes research where long-term, mature safety data are paramount. The LEADER trial (N=9,340; median 3.8-year follow-up) provides the most extensive cardiovascular evidence base among GLP-1 receptor agonists, demonstrating a 13% reduction in MACE, 15% reduction in all-cause mortality, and 22% reduction in cardiovascular death [1]. Post-hoc analyses confirm consistent cardiorenal benefit across blood pressure categories [2]. Researchers designing cardiovascular endpoint studies, mechanistic investigations of GLP-1-mediated cardioprotection, or comparative effectiveness analyses should prioritize liraglutide as the reference compound due to this unmatched long-term mortality data.

GLP-1 Receptor Pharmacology and Biased Agonism Studies

Liraglutide's approximately three-fold higher GLP-1 receptor binding affinity compared to semaglutide (estimated Ki ~0.13 nM vs. 0.38 ± 0.06 nM) makes it the preferred compound for receptor pharmacology studies [1]. This differential receptor engagement, arising from distinct fatty acid acylation strategies (C16 vs. C18), may translate to divergent downstream signaling profiles, including potential differences in β-arrestin recruitment, G-protein coupling efficiency, or receptor internalization kinetics [2]. Investigators exploring biased agonism, tissue-specific receptor activation, or structure-activity relationships should utilize liraglutide as a comparator to semaglutide to dissect the pharmacological consequences of albumin-binding optimization versus receptor affinity preservation.

Head-to-Head Efficacy Comparisons with Exenatide or Dulaglutide

For research protocols requiring direct, head-to-head efficacy comparisons within the GLP-1 RA class, liraglutide serves as an essential comparator. The LEAD-6 trial established liraglutide's superior HbA1c reduction over exenatide twice-daily (-1.12% vs. -0.79%; treatment difference -0.33%; P<0.0001) and greater fasting plasma glucose lowering (-1.61 mmol/L vs. -0.60 mmol/L) [3]. Comparative effectiveness analyses demonstrate liraglutide's 50% lower all-cause mortality risk versus dulaglutide (HR 0.50; 95% CI 0.31–0.82) [4]. Investigators conducting real-world evidence studies, network meta-analyses, or switching studies should include liraglutide as a key comparator arm given its extensive head-to-head trial data and well-characterized efficacy profile relative to both older and newer class members.

Cost-Effectiveness and Health Technology Assessment Analyses

Liraglutide's composite HTA score of 68.7 points, placing it among the top three GLP-1 RAs and only 2.8 points below semaglutide (71.5 points), supports its use in pharmacoeconomic and formulary decision research [5]. Systematic reviews of cost-effectiveness comparing liraglutide to dulaglutide and oral semaglutide provide a robust evidence base for health economics modeling [6]. Researchers conducting budget impact analyses, cost-utility studies, or value-based procurement assessments will find liraglutide's well-documented efficacy, safety, and economic data particularly suitable for comparative modeling across diverse healthcare systems and payer perspectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liraglutide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.